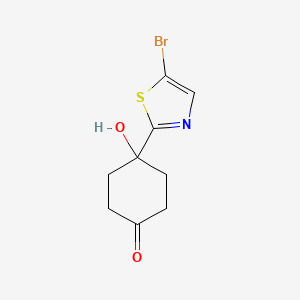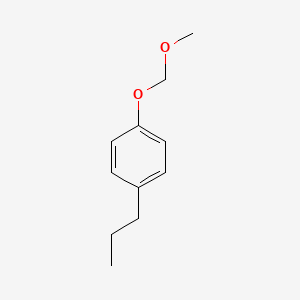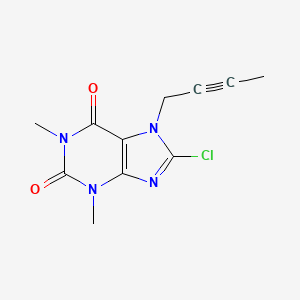
4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone
描述
4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone is a chemical compound that features a brominated thiazole ring attached to a cyclohexanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone typically involves the bromination of a thiazole precursor followed by a cyclization reaction to form the cyclohexanone ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclization step may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyclohexanone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing the reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiazole.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: The major product would be a ketone or aldehyde derivative of the original compound.
Reduction: The major product would be a hydrogen-substituted thiazole derivative.
Substitution: The major products would be various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated thiazole ring could facilitate binding to specific sites on proteins, while the cyclohexanone moiety may enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
- 4-(5-Bromo-1,3-thiazol-2-yl)piperidine
- N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Uniqueness
4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone is unique due to its combination of a brominated thiazole ring and a cyclohexanone moiety. This structural feature may confer distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H10BrNO2S |
|---|---|
分子量 |
276.15 g/mol |
IUPAC 名称 |
4-(5-bromo-1,3-thiazol-2-yl)-4-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C9H10BrNO2S/c10-7-5-11-8(14-7)9(13)3-1-6(12)2-4-9/h5,13H,1-4H2 |
InChI 键 |
VWOSSSCOHOWZBV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1=O)(C2=NC=C(S2)Br)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Iodo-3,4-dihydro-1H-benzo[b]azepine-2,5-dione](/img/structure/B8388634.png)

![5,12-dithia-8-azatricyclo[8.3.0.03,7]trideca-1(13),3,6,10-tetraene-2,9-dione](/img/structure/B8388661.png)







![6-methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione](/img/structure/B8388735.png)



